tert-Butyl 2-benzamidooctanoate
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Overview
Description
Tert-Butyl 2-benzamidooctanoate is an organic compound with the molecular formula C19H29NO3 It is characterized by the presence of a tert-butyl ester group and a benzamido group attached to an octanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-Butyl 2-benzamidooctanoate can be synthesized through the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt . This reaction typically yields the desired compound in excellent quantities.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . This method ensures efficient production with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 2-benzamidooctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using agents such as LiAlH4.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Reagents like EDCI and HOBt are used for coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzamido derivatives and esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Tert-Butyl 2-benzamidooctanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is utilized in the study of macromolecular complexes through NMR spectroscopy.
Medicine: It has potential anti-inflammatory properties and is evaluated for its activity in biological assays.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-benzamidooctanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase-2, leading to anti-inflammatory effects . The compound’s structure allows it to interact with various biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-amino phenylcarbamate: A precursor in the synthesis of tert-Butyl 2-benzamidooctanoate.
tert-Butyl acetoacetate: Used in similar synthetic reactions.
tert-Butyl benzoate: Another tert-butyl ester with comparable reactivity.
Uniqueness
This compound is unique due to its specific combination of a tert-butyl ester and a benzamido group, which imparts distinct chemical and biological properties. Its ability to act as a protecting group and its potential anti-inflammatory activity set it apart from other similar compounds .
Properties
CAS No. |
832131-51-8 |
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Molecular Formula |
C19H29NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl 2-benzamidooctanoate |
InChI |
InChI=1S/C19H29NO3/c1-5-6-7-11-14-16(18(22)23-19(2,3)4)20-17(21)15-12-9-8-10-13-15/h8-10,12-13,16H,5-7,11,14H2,1-4H3,(H,20,21) |
InChI Key |
CYLSZVRZSXQWCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)OC(C)(C)C)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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